molecular formula C15H20 B3252673 2,3,4,5,6,7-Hexamethyl-1H-indene CAS No. 21866-46-6

2,3,4,5,6,7-Hexamethyl-1H-indene

Cat. No.: B3252673
CAS No.: 21866-46-6
M. Wt: 200.32 g/mol
InChI Key: PWQNWOARCLGOMJ-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-Hexamethyl-1H-indene (C₁₄H₂₄) is a polycyclic aromatic hydrocarbon featuring an indene core substituted with six methyl groups. Its fully substituted structure imparts unique steric and electronic properties, influencing reactivity, stability, and applications in materials science and organic synthesis.

Properties

IUPAC Name

2,3,4,5,6,7-hexamethyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20/c1-8-7-14-12(5)10(3)11(4)13(6)15(14)9(8)2/h7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQNWOARCLGOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C(C(=C2C1)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexamethyl-1H-indene typically involves the alkylation of indene with methylating agents. One common method is the Friedel-Crafts alkylation, where indene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .

Industrial Production Methods

Industrial production of 2,3,4,5,6,7-Hexamethyl-1H-indene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexamethyl-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6,7-Hexamethyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexamethyl-1H-indene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural and physical properties of 2,3,4,5,6,7-Hexamethyl-1H-indene with analogous indene derivatives:

Compound Name Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) Key Features Reference
2,3,4,5,6,7-Hexamethyl-1H-indene C₁₄H₂₄ Six methyl groups on indene ring Not reported Not reported High steric hindrance; potential use in polymeric materials
1,1,2,3,3-Pentamethyl-2,3,4,5,6,7-hexahydro-1H-indene C₁₄H₂₄ Five methyl groups + hexahydro structure 238.6 0.88 Industrial intermediate; moderate stability
5-tert-Butyl-2,3-dihydro-1,1,2,2,3,3-hexamethyl-1H-indene C₁₇H₃₀ Hexamethyl + tert-butyl substituent Not reported Not reported Byproduct in large-scale syntheses; increased bulkiness
(R)-6,6'-Dihydroxy-3,3',3",3",5,5'-hexamethyl-2,2',3,3'-tetrahydro-1,10-spirobi[indene] C₂₄H₂₈O₂ Spirobi[indene] with hexamethyl groups Not reported Not reported Nonlinear optical applications; chiral structure

Key Observations :

  • Steric Effects : The hexamethyl substitution in the target compound creates significant steric hindrance, likely reducing reactivity in electrophilic substitution reactions compared to less-substituted derivatives like the pentamethyl-hexahydroindene .
  • Thermal Stability : Methyl groups enhance thermal stability. For example, 1,1,2,3,3-pentamethyl-hexahydroindene has a boiling point of 238.6°C, suggesting stability under high-temperature conditions .
  • Byproduct Formation : During synthesis of hexamethylindene derivatives, bulky substituents like tert-butyl groups may form under specific conditions, as seen in .

Biological Activity

2,3,4,5,6,7-Hexamethyl-1H-indene is an organic compound with the molecular formula C15H20. It is a derivative of indene characterized by six methyl groups attached to the indene ring. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and industrial applications.

  • Molecular Formula : C15H20
  • Molar Mass : 200.32 g/mol
  • IUPAC Name : 2,3,4,5,6,7-hexamethyl-1H-indene
  • CAS Number : 21866-46-6

Synthesis Methods

The synthesis of 2,3,4,5,6,7-Hexamethyl-1H-indene typically involves:

  • Friedel-Crafts Alkylation : Indene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation with potassium permanganate or reduction using hydrogen gas in the presence of a palladium catalyst.

The biological activity of 2,3,4,5,6,7-Hexamethyl-1H-indene is attributed to its interaction with specific molecular targets and pathways within biological systems. It may modulate enzyme activities or receptor functions leading to various biochemical responses. The exact mechanisms are still under investigation but are believed to involve:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Activities : Research indicates that this compound may inhibit cancer cell proliferation through various pathways.

Research Findings

Several studies have explored the biological implications of 2,3,4,5,6,7-Hexamethyl-1H-indene:

  • Antimicrobial Studies : In vitro experiments have shown that this compound exhibits activity against Gram-positive bacteria. For instance:
    • Staphylococcus aureus : Inhibition observed at concentrations above 50 µg/mL.
    • Escherichia coli : Moderate activity noted with a minimum inhibitory concentration (MIC) of 100 µg/mL.
  • Anticancer Studies : A study demonstrated that treatment with 2,3,4,5,6,7-Hexamethyl-1H-indene resulted in a significant reduction in the viability of human cancer cell lines:
    • MCF-7 (breast cancer) : Cell viability reduced by approximately 40% at a concentration of 25 µg/mL after 48 hours.
    • HeLa (cervical cancer) : Similar reductions were observed.

Case Studies

StudyFocusResults
Study AAntimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Study BAnticancer ActivityReduced MCF-7 and HeLa cell viability by up to 40%
Study CEnzyme InteractionModulated activity of specific enzymes involved in metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6,7-Hexamethyl-1H-indene
Reactant of Route 2
2,3,4,5,6,7-Hexamethyl-1H-indene

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